molecular formula C14H18N2O5S B2595728 3-(1-Propionylindoline-5-sulfonamido)propanoic acid CAS No. 899718-44-6

3-(1-Propionylindoline-5-sulfonamido)propanoic acid

Cat. No.: B2595728
CAS No.: 899718-44-6
M. Wt: 326.37
InChI Key: XCTRDRLWSRMJSX-UHFFFAOYSA-N
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Description

3-(1-Propionylindoline-5-sulfonamido)propanoic acid is a complex organic compound that belongs to the class of indoline derivatives It features a propionyl group attached to the nitrogen atom of the indoline ring and a sulfonamido group at the 5-position of the indoline ring

Scientific Research Applications

3-(1-Propionylindoline-5-sulfonamido)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid typically involves multiple steps:

    Formation of Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Propionyl Group: The propionyl group can be introduced via acylation of the indoline nitrogen using propionyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The sulfonamido group can be introduced by reacting the 5-position of the indoline ring with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the modified indoline with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfonamide.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) can be used for substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(1-Propionylindoline-5-sulfonamido)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.

    Sulfanilamide: A sulfonamide antibiotic with a simpler structure compared to 3-(1-Propionylindoline-5-sulfonamido)propanoic acid.

Uniqueness

This compound is unique due to its combination of a propionyl group, sulfonamido group, and propanoic acid moiety, which confer distinct chemical and biological properties not found in simpler indole derivatives.

Properties

IUPAC Name

3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-2-13(17)16-8-6-10-9-11(3-4-12(10)16)22(20,21)15-7-5-14(18)19/h3-4,9,15H,2,5-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTRDRLWSRMJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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